Dodecyltrimethylammonium bromide

説明

The CIR Expert Panel concluded the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating...Laurtrimonium Bromide...

Structure

2D Structure

3D Structure of Parent

特性

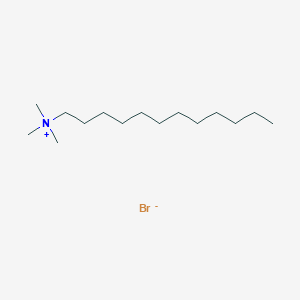

IUPAC Name |

dodecyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWSAJYUBXQQDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-91-9 (Parent) | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044366 | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-94-4 | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURTRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IC8NZ97S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis and Purification of Dodecyltrimethylammonium Bromide (DTAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Dodecyltrimethylammonium bromide (DTAB), a cationic surfactant widely utilized in laboratory settings for applications ranging from protein solubilization and cell lysis to its use in drug delivery systems. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to ensure clarity and reproducibility in a research environment.

Core Synthesis Pathway: The Menschutkin Reaction

The primary method for synthesizing DTAB is the Menschutkin reaction, which involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (1-bromododecane).[1] This nucleophilic substitution reaction is a well-established and efficient route for preparing quaternary ammonium (B1175870) salts.

Reaction Scheme:

The reaction proceeds by the nucleophilic attack of the nitrogen atom in trimethylamine (B31210) on the electrophilic carbon atom of 1-bromododecane, which bears the bromide leaving group.

References

The Aggregation Behavior and Micelle Formation of Dodecyltrimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior and micelle formation of dodecyltrimethylammonium (B156365) bromide (DTAB), a cationic surfactant widely utilized in research and various industrial applications, including drug delivery. This document details the physicochemical principles governing its self-assembly in aqueous solutions, presents key quantitative data, outlines experimental methodologies for characterization, and visualizes the fundamental processes involved.

Introduction to Dodecyltrimethylammonium Bromide (DTAB)

This compound (DTAB) is a quaternary ammonium (B1175870) salt that serves as a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, drives its self-assembly into micelles in aqueous solutions above a certain concentration and temperature. This aggregation behavior is fundamental to its function in various applications, such as solubilizing non-polar substances, acting as a template in nanoparticle synthesis, and its use in drug delivery systems.

The Process of Micellization

The formation of micelles is a spontaneous and cooperative process driven by the hydrophobic effect. Below the critical micelle concentration (CMC), DTAB molecules exist as monomers in the bulk solution and at the air-water interface. As the concentration increases to the CMC, the hydrophobic tails of the DTAB monomers aggregate to minimize their contact with water molecules, forming a hydrophobic core. The hydrophilic head groups remain exposed to the aqueous environment, forming the outer corona of the micelle. This process is thermodynamically favorable, leading to a significant decrease in the overall free energy of the system.

In-Depth Technical Guide to the Safety and Handling of Dodecyltrimethylammonium Bromide (DTAB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Dodecyltrimethylammonium Bromide (DTAB). The information is compiled from Safety Data Sheets (SDS), peer-reviewed literature, and standardized testing guidelines to ensure a high level of technical detail and accuracy for professionals in research and drug development.

Chemical and Physical Properties

This compound (DTAB), a quaternary ammonium (B1175870) compound, is a widely used cationic surfactant in various scientific and industrial applications. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 1119-94-4 | [1][2] |

| Molecular Formula | C₁₅H₃₄BrN | [1] |

| Molecular Weight | 308.34 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 217 °C at 1,013 hPa | |

| Solubility | >954,000 mg/L in water at 20 °C | |

| Vapor Pressure | 0 Pa at 20 °C | |

| Partition Coefficient (n-octanol/water) | log Pow: ≥-1.6 – ≤-1.2 (20 °C) | [3] |

Toxicological Data

DTAB presents several toxicological hazards that necessitate careful handling and adherence to safety protocols. The following tables summarize the key toxicological endpoints.

Acute Toxicity

| Endpoint | Value | Species | Method | Classification | Reference |

| Oral LD50 | Toxic if swallowed | Rat (female preferred) | OECD Guideline 425 | GHS Category 3 or 4 | [3][4][5] |

Skin and Eye Irritation

| Endpoint | Result | Method | Classification | Reference |

| Skin Irritation | Causes skin irritation | In vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439) | GHS Category 2 | [1][3] |

| Eye Irritation | Causes serious eye irritation | In vitro Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437) | GHS Category 2A | [1][3] |

Sensitization

| Endpoint | Result | Classification |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser | Not Classified |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

| Endpoint | Result | Classification |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic | Not Classified |

| Carcinogenicity | Shall not be classified as carcinogenic | Not Classified |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | Not Classified |

Specific Target Organ Toxicity (STOT)

| Endpoint | Result | Target Organ | Classification | Reference |

| Single Exposure | May cause respiratory irritation | Respiratory system | GHS Category 3 | [1] |

| Repeated Exposure | Shall not be classified as a specific target organ toxicant (repeated exposure) | - | Not Classified |

Aquatic Toxicity

| Endpoint | Result | Classification | Reference |

| Acute and Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | GHS Acute 1, Chronic 1 | [1][2][3] |

Hazard Identification and Precautionary Measures

Based on the toxicological data, DTAB is classified under the Globally Harmonized System (GHS) with the following hazard statements and corresponding pictograms.

Signal Word: Danger [4]

Hazard Statements:

-

H335: May cause respiratory irritation[1]

-

H410: Very toxic to aquatic life with long lasting effects[1][2][3][4]

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

-

Storage:

-

P405: Store locked up.[4]

-

-

Disposal:

Experimental Protocols for Key Toxicological Assessments

Detailed methodologies for the key toxicological endpoints are outlined below, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the LD50 value of a substance.

-

Test Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This sequential process allows for an accurate estimation of the LD50 with a minimal number of animals.[5]

-

Test Animals: Healthy, young adult female rats are typically used.[5]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[5]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test assesses the potential of a substance to cause skin irritation.[6]

-

Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the human epidermis.[6]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by rinsing.

-

The viability of the tissue is measured using a cell viability assay, typically the MTT assay.

-

-

Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[6]

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Guideline 437)

This ex vivo assay evaluates the potential of a substance to cause severe eye damage.

-

Test System: Freshly isolated bovine corneas.

-

Procedure:

-

The test substance is applied to the epithelial surface of the cornea.

-

After a specific exposure time, the substance is rinsed off.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the passage of sodium fluorescein (B123965) dye through the cornea.

-

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to predict the eye irritation potential.

Mechanism of Toxicity and Cellular Effects

The primary mechanism of DTAB's toxicity is attributed to its interaction with and disruption of cellular membranes. As a cationic surfactant, the positively charged headgroup of DTAB interacts with the negatively charged components of cell membranes, leading to a loss of membrane integrity.

This disruption can lead to a cascade of downstream events, including:

-

Increased Membrane Permeability: Leading to leakage of intracellular components such as lactate (B86563) dehydrogenase (LDH) and the influx of extracellular substances.

-

Cell Lysis: At higher concentrations, complete disruption of the cell membrane results in cell death.

-

Alteration of Membrane Protein Function: The perturbation of the lipid bilayer can affect the function of embedded proteins, disrupting cellular signaling and transport processes.

The following diagram illustrates the proposed mechanism of DTAB-induced cytotoxicity.

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling DTAB to minimize exposure and mitigate risks.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4]

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

Spills and Disposal

-

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Sweep up the spilled material and place it in a suitable container for disposal.

-

Prevent entry into waterways, sewers, basements, or confined areas.

-

-

Disposal: Dispose of DTAB and its container in accordance with local, regional, national, and international regulations. Do not allow it to enter the environment.[1][2]

The following workflow outlines the general procedure for handling a DTAB spill.

This technical guide provides a comprehensive resource for the safe handling and understanding of the toxicological properties of DTAB. By adhering to these guidelines and understanding the potential hazards, researchers and drug development professionals can work safely and effectively with this compound.

References

- 1. iivs.org [iivs.org]

- 2. researchgate.net [researchgate.net]

- 3. The bovine corneal opacity and permeability test in routine ocular irritation testing and its improvement within the limits of OECD test guideline 437 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dodecyltrimethylammonium Bromide (DTAB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dodecyltrimethylammonium bromide (DTAB), a cationic surfactant widely utilized in research and development. It covers its fundamental physicochemical properties, key applications, and detailed experimental protocols.

Core Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt that functions as a versatile surfactant.[1][2] Its amphiphilic nature, consisting of a hydrophobic dodecyl tail and a hydrophilic trimethylammonium headgroup, allows it to reduce surface tension and form micelles in solution.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₅H₃₄BrN (also written as C₁₅H₃₄N·Br) | [1][3][4][5] |

| Molecular Weight | 308.34 g/mol | [1][3][5] |

| CAS Number | 1119-94-4 | [1][4][5][6] |

| Appearance | White to off-white solid powder or crystals | [1][4][7] |

| Melting Point | 246 °C (decomposes) | [1][7] |

| Critical Micelle Concentration (CMC) | 15.7 mM in water; 8.1 mM in PBS (pH 7.4) | [6] |

| Synonyms | DTAB, Laurtrimonium bromide, Lauryltrimethylammonium bromide, C12TAB | [2][3][5][6] |

| Solubility | Soluble in water and ethanol | [1][2][7] |

Applications in Research and Drug Development

DTAB's utility spans multiple scientific domains due to its surfactant and antimicrobial properties.

-

Proteomics and Cell Biology: DTAB is extensively used for solubilizing proteins, particularly membrane-bound proteins, making them accessible for analysis and characterization. It is a key component in cell lysis buffers, where it disrupts cell membranes to release intracellular contents for downstream applications like enzyme assays and DNA extraction.

-

DNA Interaction: As a cationic surfactant, DTAB interacts with the negatively charged phosphate (B84403) backbone of DNA. This interaction can alter the mechanical properties of DNA and is leveraged in DNA extraction and purification protocols.[1][6]

-

Drug Delivery: In pharmaceutical sciences, DTAB's ability to form micelles above its CMC is explored for the encapsulation and delivery of hydrophobic drugs. The micelles create a nano-environment that can improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.

-

Antimicrobial Agent: DTAB exhibits antimicrobial properties and is effective against certain bacteria, such as Listeria monocytogenes (MIC = 120 mg/L).[2][6] This makes it useful in the formulation of disinfectants and antiseptics.[2]

Experimental Protocols

The following are generalized methodologies for common applications of DTAB in a laboratory setting. Researchers should optimize these protocols for their specific experimental systems.

This protocol outlines a general procedure for extracting membrane proteins using a DTAB-based lysis buffer.

-

Buffer Preparation: Prepare a lysis buffer containing 2% (w/v) DTAB, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and a protease inhibitor cocktail. Ensure all components are fully dissolved. Store at 4°C.

-

Cell Harvesting: Aspirate the culture medium from a confluent plate of cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis: Add an appropriate volume of ice-cold DTAB lysis buffer to the cell plate (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to facilitate membrane disruption and protein solubilization.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new, pre-chilled tube.

-

Downstream Analysis: The protein extract is now ready for quantification (e.g., via BCA assay) and subsequent analysis by methods such as SDS-PAGE, Western blotting, or immunoprecipitation.

This protocol describes the formation of DTAB micelles for the purpose of solubilizing a hydrophobic compound.

-

DTAB Solution Preparation: Prepare a stock solution of DTAB in an aqueous buffer (e.g., deionized water or PBS) at a concentration at least 10-fold higher than its CMC (e.g., 160 mM in water). Ensure the DTAB is completely dissolved.

-

Compound Addition: Prepare a stock solution of the hydrophobic compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

-

Micelle Formation and Encapsulation: While vigorously stirring the DTAB solution, add the hydrophobic compound stock solution dropwise. The final concentration of the organic solvent should be kept low (typically <1%) to avoid disrupting micelle formation.

-

Equilibration: Allow the mixture to stir for 2-4 hours at room temperature to ensure the complete encapsulation of the compound within the DTAB micelles. The solution should become clear as the compound is solubilized.

-

Solvent Removal (Optional): If necessary, the residual organic solvent can be removed by dialysis against the aqueous buffer.

-

Characterization: The resulting micellar solution can be characterized for particle size and drug-loading efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy.

Visualized Workflow and Logical Diagrams

The following diagrams illustrate key processes involving DTAB.

Caption: A logical workflow for the extraction and analysis of membrane proteins using DTAB.

Caption: The process of micelle formation and drug encapsulation using DTAB.

References

- 1. This compound I CAS#: 1119-94-4 I surfactant I InvivoChem [invivochem.com]

- 2. CAS 1119-94-4: this compound [cymitquimica.com]

- 3. This compound | C15H34N.Br | CID 14249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sorachim.com]

- 5. This compound | 1119-94-4 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. DTAB [chembk.com]

Navigating the Solubility Landscape of Dodecyltrimethylammonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dodecyltrimethylammonium (B156365) bromide (DTAB), a cationic surfactant, is a cornerstone in various scientific and industrial applications, from nanoparticle synthesis to drug delivery systems. Its efficacy in these roles is intrinsically linked to its solubility characteristics in diverse solvent systems. This technical guide provides a comprehensive overview of the solubility of DTAB, presenting available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for assessing surfactant solubility.

Core Concept: Understanding DTAB Solubility

DTAB's amphiphilic nature, possessing a hydrophilic quaternary ammonium (B1175870) head group and a hydrophobic dodecyl tail, governs its solubility. It is generally characterized as being soluble in polar organic solvents and sparingly soluble in water.[1] This differential solubility is fundamental to its function as a surfactant, enabling the formation of micelles and the solubilization of hydrophobic substances in aqueous environments.

Quantitative Solubility Data

Precise quantitative data on the solubility of DTAB across a wide range of solvents and temperatures is not extensively consolidated in publicly available literature. However, based on available information, the following table summarizes the known solubility of DTAB. It is important to note that solubility is highly dependent on temperature and the purity of both the solute and the solvent.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | 20 | Sparingly Soluble | Often described as sparingly soluble. A specific high value of 95.4 g/100mL (954 g/L) has been reported, but should be used with caution. |

| Ethanol | Ambient | Good | Qualitative assessment indicates high solubility. |

| Methanol | Ambient | Good | Qualitative assessment indicates high solubility. |

| Acetone | Ambient | Good | Qualitative assessment indicates high solubility. |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble |

Further research is required to populate this table with more extensive and precise temperature-dependent solubility data.

Experimental Protocols for Solubility Determination

Accurate determination of surfactant solubility is crucial for reproducible research and formulation development. The following are detailed methodologies for key experiments to quantify the solubility of DTAB.

Method 1: Isothermal Equilibrium Method (Shake-Flask)

This gravimetric method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Dodecyltrimethylammonium bromide (DTAB) of high purity

-

Selected solvent of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Glass vials with airtight seals

-

Oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of DTAB to a known volume or weight of the solvent in a sealed glass vial. The amount of DTAB should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid particles to settle. It is crucial to maintain the temperature during this step.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature, to avoid precipitation or dissolution during sampling.

-

Filtration: Immediately filter the collected supernatant through a syringe filter of a suitable pore size to remove any undissolved microparticles. The filter should also be at the experimental temperature.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and reweigh to determine the exact mass of the solution.

-

Drying: Place the container in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the DTAB.

-

Final Weighing: Once the solvent is fully evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried DTAB residue.

-

Calculation: The solubility is calculated as follows:

Solubility ( g/100 g solvent) = [(Mass of container + DTAB) - (Mass of empty container)] / [(Mass of container + solution) - (Mass of container + DTAB)] * 100

Method 2: Conductometric Titration

This method is particularly useful for ionic surfactants like DTAB and can be used to determine solubility by observing changes in the electrical conductivity of the solution.

Materials:

-

Conductivity meter with a probe

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

DTAB

-

Solvent (e.g., deionized water)

-

A titrant that forms a sparingly soluble salt with either the dodecyltrimethylammonium cation or the bromide anion (e.g., sodium tetraphenylborate).

Procedure:

-

Prepare a Saturated Solution: Prepare a saturated solution of DTAB in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (Steps 1-3).

-

Dilution: Accurately dilute a known volume of the clear, filtered saturated solution with the pure solvent. This is to bring the concentration into a range suitable for titration.

-

Titration Setup: Place the diluted DTAB solution in a beaker with a magnetic stir bar and immerse the conductivity probe.

-

Titration: Begin stirring the solution and record the initial conductivity. Add the titrant from the burette in small, precise increments, recording the conductivity after each addition.

-

Data Analysis: Plot the conductivity as a function of the volume of titrant added. The plot will typically show two lines with different slopes. The intersection of these lines corresponds to the equivalence point of the titration, where all the DTAB ions have reacted.

-

Calculation: From the equivalence point volume and the known concentration of the titrant, the concentration of DTAB in the diluted solution can be calculated. This value is then used to determine the original concentration in the saturated solution, which represents the solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a surfactant like DTAB.

Caption: A logical workflow for the systematic assessment of surfactant solubility.

Conclusion

The solubility of this compound is a critical parameter influencing its performance in a multitude of applications. While qualitative descriptions of its solubility are readily available, there is a clear need for more comprehensive, quantitative, and temperature-dependent data across a wider range of solvents. The experimental protocols detailed in this guide provide robust methodologies for researchers to determine these crucial solubility parameters. A systematic approach, as outlined in the workflow, will ensure the generation of high-quality, reproducible data, thereby advancing our understanding and application of this versatile cationic surfactant.

References

An In-depth Technical Guide on the Interaction of Dodecyltrimethylammonium Bromide (DTAB) with DNA: Binding Mechanisms and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between cationic surfactants and DNA is a field of significant interest, driven by its relevance in gene therapy, drug delivery, and biotechnology. Dodecyltrimethylammonium bromide (DTAB), a cationic surfactant, serves as a model compound for studying these interactions. This technical guide provides a comprehensive overview of the binding mechanisms of DTAB with DNA, supported by quantitative data and detailed experimental protocols.

Core Binding Mechanisms: A Two-Step Process

The interaction of DTAB with DNA is primarily governed by a combination of electrostatic and hydrophobic forces, occurring in a sequential, cooperative manner.[1][2]

-

Initial Electrostatic Binding: The positively charged trimethylammonium headgroup of DTAB is electrostatically attracted to the negatively charged phosphate (B84403) backbone of the DNA molecule.[1][3] This initial interaction is the primary driving force for the association of the first few DTAB molecules with the DNA chain.[1][2]

-

Cooperative Hydrophobic Interactions: Following the initial electrostatic binding, a cooperative binding process is initiated.[4] The dodecyl hydrocarbon tails of the bound DTAB molecules interact with the hydrocarbon tails of adjacent, incoming DTAB molecules.[1] This hydrophobic interaction stabilizes the DTAB-DNA complex and promotes the binding of more surfactant molecules in a cooperative fashion.[1][3] This cooperative binding can lead to significant conformational changes in the DNA structure.[5]

Quantitative Analysis of DTAB-DNA Binding

The thermodynamics of DTAB binding to DNA have been investigated using various biophysical techniques. The following table summarizes the key thermodynamic parameters for this interaction.

| Thermodynamic Parameter | Value | Experimental Conditions | Reference |

| Binding Constant (K) | Varies with DTAB concentration | 0.05 M Tris buffer, 0.01 M NaCl, pH 7.4, 27°C and 37°C | [2][6] |

| Enthalpy of Binding (ΔH) | Varies with DTAB concentration | 0.05 M Tris buffer, 0.01 M NaCl, pH 7.4, 27°C | [2][6] |

| Enthalpy of Unfolding (ΔHu) | Varies with DTAB concentration | 0.05 M Tris buffer, 0.01 M NaCl, pH 7.4, 27°C | [1][2] |

| Gibbs Free Energy of Binding (ΔG) | Calculated from binding isotherms | 0.05 M Tris buffer, 0.01 M NaCl, pH 7.4, 27°C and 37°C | [2][6] |

Experimental Protocols for Studying DTAB-DNA Interactions

A variety of experimental techniques are employed to characterize the binding of DTAB to DNA. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, allowing for the determination of binding affinity, enthalpy, and stoichiometry.[7][8]

Methodology:

-

Sample Preparation:

-

Prepare a solution of DNA (e.g., calf thymus DNA) at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., 0.05 M Tris buffer with 0.01 M NaCl, pH 7.4).[2]

-

Prepare a concentrated solution of DTAB (e.g., 1-5 mM) in the identical buffer.[7]

-

Degas both solutions to prevent the formation of air bubbles during the experiment.[7]

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the ITC instrument.

-

Load the DTAB solution into the injection syringe.

-

Set the experimental temperature (e.g., 27°C).[2]

-

Perform a series of injections of the DTAB solution into the DNA solution, typically 2-10 µL per injection, with a spacing of 120-180 seconds between injections to allow for thermal equilibrium to be re-established.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DTAB to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding model) to determine the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n).

-

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to monitor conformational changes in DNA upon DTAB binding by observing changes in the absorbance spectrum of DNA.[9][10]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of DNA in the desired buffer.

-

Prepare a series of solutions with a fixed concentration of DNA and varying concentrations of DTAB.

-

Include a reference solution containing only the buffer.

-

-

UV-Vis Measurement:

-

Record the UV-Vis absorption spectra of each solution over a wavelength range of 220-320 nm using a spectrophotometer.

-

Pay close attention to the absorbance maximum of DNA, which is typically around 260 nm.[10]

-

-

Data Analysis:

-

Monitor for changes in the absorbance intensity (hyperchromicity or hypochromicity) and shifts in the wavelength of maximum absorbance (red or blue shift).[11]

-

Hyperchromicity (an increase in absorbance) can indicate the unwinding or denaturation of the DNA double helix.

-

Hypochromicity (a decrease in absorbance) can suggest the condensation or aggregation of DNA.

-

Gel Electrophoresis

Gel electrophoresis is a technique used to visualize the effect of DTAB on the size and conformation of DNA.[12][13]

Methodology:

-

Gel Preparation:

-

Prepare an agarose (B213101) gel (typically 0.8-1.2%) in an appropriate running buffer (e.g., 1x TAE or TBE buffer).[14]

-

Cast the gel in a gel tray with a comb to create wells for sample loading.[15]

-

-

Sample Preparation:

-

Prepare mixtures of DNA and DTAB at various molar ratios in the running buffer.

-

Add a loading dye to each sample to facilitate loading and tracking during electrophoresis.

-

-

Electrophoresis:

-

Visualization and Analysis:

-

After electrophoresis, stain the gel with a fluorescent dye that intercalates with DNA (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize the DNA bands under UV light.

-

Analyze the migration of the DNA bands. A retardation in migration compared to free DNA indicates the formation of a larger DNA-DTAB complex. Significant changes in band morphology can indicate DNA condensation.

-

Visualizing the Interaction: Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes and workflows described in this guide.

Caption: Stepwise mechanism of DTAB binding to DNA.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Caption: Workflow for Gel Electrophoresis of DNA-DTAB complexes.

Conclusion

The interaction of DTAB with DNA is a complex process initiated by electrostatic attraction and driven by cooperative hydrophobic interactions. This binding leads to significant conformational changes in the DNA molecule. The quantitative and methodological details provided in this guide offer a robust framework for researchers and professionals in the fields of molecular biology and drug development to design and interpret experiments aimed at understanding and modulating DNA-surfactant interactions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Energetic and binding properties of DNA upon interaction with dodecyl trimethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hierarchy of Hydrophobic and Electrostatic Interactions in DNA–Membrane Phase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative binding - Wikipedia [en.wikipedia.org]

- 5. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Energetic and binding properties of DNA upon interaction with dodecyl trimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. longdom.org [longdom.org]

- 9. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. bento.bio [bento.bio]

- 13. molecularecology.russell.wisc.edu [molecularecology.russell.wisc.edu]

- 14. iitg.ac.in [iitg.ac.in]

- 15. lubio.ch [lubio.ch]

The Thermochemistry of Dodecyltrimethylammonium Bromide (DTAB) Micellization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry governing the micellization of dodecyltrimethylammonium (B156365) bromide (DTAB), a cationic surfactant of significant interest in research and pharmaceutical applications. This document details the thermodynamic parameters, experimental protocols for their determination, and the fundamental relationships that govern the self-assembly process.

Core Thermodynamic Principles of Micellization

The formation of micelles is a spontaneous process driven by a delicate balance of enthalpic and entropic contributions. The hydrophobic effect is the primary driving force, where the hydrocarbon tails of the surfactant monomers are sequestered from water, leading to an increase in the entropy of the surrounding water molecules. This process is characterized by several key thermodynamic parameters: the critical micelle concentration (CMC), and the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The critical micelle concentration (CMC) is the concentration of surfactant at which micelles begin to form in significant numbers. It is a key indicator of the stability of the micelles. The thermodynamic favorability of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic) , which is typically negative for a spontaneous process. The relationship between these parameters is described by the following equation for ionic surfactants:

ΔG°mic = (2 - β) * RT * ln(XCMC) [1]

where:

-

β is the degree of counterion binding to the micelle

-

R is the ideal gas constant

-

T is the absolute temperature

-

XCMC is the CMC expressed as a mole fraction

The standard enthalpy of micellization (ΔH°mic) represents the heat absorbed or released during the formation of micelles. It can be determined directly by calorimetry or indirectly from the temperature dependence of the CMC using the van't Hoff equation.[2][3] The standard entropy of micellization (ΔS°mic) reflects the change in randomness of the system upon micelle formation and is a major contributor to the spontaneity of the process.[4] These three parameters are related by the fundamental Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic [5]

Quantitative Thermodynamic Data for DTAB Micellization

The following table summarizes the experimentally determined thermodynamic parameters for the micellization of DTAB in aqueous solutions at various temperatures. This data has been compiled from multiple sources to provide a comprehensive overview.

| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| 288.15 | 16.6 | -29.3 | -2.5 | 26.8 |

| 293.15 | 15.8 | -29.9 | -1.7 | 28.2 |

| 298.15 | 15.2 | -30.5 | -0.9 | 29.6 |

| 303.15 | 14.8 | -31.1 | -0.1 | 31.0 |

| 308.15 | 14.6 | -31.7 | 0.7 | 32.4 |

| 313.15 | 14.5 | -32.3 | 1.5 | 33.8 |

| 318.15 | 14.6 | -32.9 | 2.3 | 35.2 |

Note: The values presented are representative and may vary slightly between different studies due to variations in experimental conditions and data analysis methods.[6][7]

Experimental Protocols for Determining Thermodynamic Parameters

Accurate determination of the thermodynamic parameters of micellization relies on precise experimental techniques. The two most common methods employed are conductometric titration and isothermal titration calorimetry (ITC).

Conductometric Titration for CMC Determination

Principle: This method is based on the change in the electrical conductivity of a surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration changes because the newly added surfactant molecules form micelles. Micelles have a lower molar conductivity than the individual surfactant ions due to their larger size and the binding of counterions. The CMC is determined from the break point in the plot of conductivity versus concentration.[8][9]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of DTAB of a known high concentration (e.g., 100 mM) in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

-

Instrumentation and Measurement:

-

Use a calibrated conductivity meter with a temperature-controlled cell.

-

Equilibrate the DTAB solutions to the desired temperature.

-

Measure the conductivity of each solution, ensuring the electrode is properly immersed and the solution is well-mixed.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the DTAB concentration.

-

The plot will show two linear regions with different slopes.

-

The intersection of the two extrapolated linear portions corresponds to the critical micelle concentration (CMC).

-

The degree of counterion binding (β) can be estimated from the ratio of the slopes of the post-micellar to the pre-micellar regions.

-

Isothermal Titration Calorimetry (ITC) for ΔH°mic and CMC Determination

Principle: ITC directly measures the heat change associated with the formation or dissociation of micelles. In a typical experiment, a concentrated solution of the surfactant is titrated into a calorimetric cell containing pure solvent or a very dilute surfactant solution. The heat evolved or absorbed during each injection is measured. The resulting thermogram shows a characteristic sigmoidal shape, from which both the CMC and the enthalpy of micellization can be determined.[10][11]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of DTAB (e.g., 50-100 mM) in the desired buffer or deionized water. This will be the titrant in the syringe.

-

Fill the sample cell of the calorimeter with the same buffer or deionized water.

-

Thoroughly degas both the titrant and the cell solution to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment Setup:

-

Set the experimental temperature and allow the instrument to equilibrate.

-

Program the injection parameters, including the number of injections, injection volume, and spacing between injections. A typical experiment might consist of 20-30 injections of 5-10 µL each.

-

-

Data Acquisition and Analysis:

-

Initiate the titration. The instrument will record the heat change for each injection.

-

The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields a plot of heat change per mole of injectant versus the total surfactant concentration in the cell.

-

This plot will have a sigmoidal shape. The inflection point of the sigmoid corresponds to the CMC.

-

The difference in the enthalpy values before and after the CMC transition gives the standard enthalpy of micellization (ΔH°mic).

-

Visualizing Experimental Workflows and Thermodynamic Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the thermodynamic parameters.

Caption: Workflow for CMC determination using conductometric titration.

Caption: Workflow for CMC and ΔH°mic determination using ITC.

Caption: Interrelationships of thermodynamic parameters in micellization.

References

- 1. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04226A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. inis.iaea.org [inis.iaea.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

Methodological & Application

Application Notes and Protocols: Utilizing DTAB for Solubilizing Membrane Proteins for Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins, integral to cellular signaling, transport, and enzymatic activity, represent a significant class of targets in drug development. However, their hydrophobic nature poses considerable challenges for biochemical analysis, particularly for techniques like Western blotting. Effective solubilization is paramount to extract these proteins from the lipid bilayer while preserving their structural integrity for subsequent immunological detection. Dodecyltrimethylammonium bromide (DTAB), a cationic surfactant, presents a viable option for membrane protein solubilization. This document provides detailed application notes and protocols for the use of DTAB in preparing membrane protein samples for Western blot analysis.

Physicochemical Properties of DTAB

Understanding the properties of a detergent is crucial for optimizing solubilization protocols. Key characteristics of DTAB are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₃₄NBr | [1] |

| Molecular Weight | 308.3 g/mol | [1] |

| Type | Cationic Surfactant | [1] |

| Critical Micelle Concentration (CMC) in Water | 15.7 mM | [1] |

| Critical Micelle Concentration (CMC) in PBS (pH 7.4) | 8.1 mM | [1] |

| Aggregation Number | 30 - 77 | [2] |

Comparison of DTAB with Other Common Detergents

The choice of detergent can significantly impact the success of membrane protein solubilization and subsequent Western blot analysis. A comparison of DTAB with other commonly used detergents is presented below.

| Detergent | Type | Typical Working Concentration | Advantages | Disadvantages |

| DTAB | Cationic | 1-2% (w/v) | Effective for certain membrane proteins. | Can be denaturing; may interfere with some protein assays; less commonly used than non-ionic detergents. |

| SDS | Anionic | 1-2% (w/v) in lysis buffer | Strong solubilizing agent; denatures proteins, which can be advantageous for SDS-PAGE. | Highly denaturing, destroys protein activity; can mask antibody epitopes. |

| Triton X-100 | Non-ionic | 0.1-1% (v/v) | Mild detergent; often preserves protein structure and function. | May not be effective for all membrane proteins; can interfere with UV-based protein quantification. |

| CHAPS | Zwitterionic | 0.5-1% (w/v) | Can be less denaturing than ionic detergents; useful for solubilizing protein complexes. | Can be difficult to remove from samples. |

Experimental Protocols

I. Recommended Protocol for Solubilizing Membrane Proteins with DTAB for Western Blot

This protocol provides a starting point for the solubilization of membrane proteins using DTAB. Optimization of parameters such as DTAB concentration, incubation time, and temperature is recommended for each specific membrane protein.

Materials:

-

Cell pellet containing the membrane protein of interest

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) DTAB

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit (Note: DTAB may interfere; see Protein Quantification section)

-

Laemmli sample buffer (2X)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the target membrane protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: a. Thaw the cell pellet on ice. b. Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. Use approximately 10 volumes of buffer to the volume of the cell pellet. c. Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis. d. (Optional) For difficult-to-lyse cells, sonicate the sample on ice. Use short bursts to avoid overheating and protein denaturation. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris. f. Carefully collect the supernatant containing the solubilized membrane proteins.

-

Protein Quantification: a. Determine the protein concentration of the supernatant. b. Note on Assay Compatibility: Cationic detergents like DTAB can interfere with standard protein assays such as the BCA assay. It is crucial to perform a compatibility test or dilute the sample to a concentration where DTAB interference is minimal. Alternatively, a detergent-compatible protein assay kit may be used.

-

Sample Preparation for SDS-PAGE: a. Dilute the protein lysate to the desired concentration with Lysis Buffer. b. Mix the protein sample with an equal volume of 2X Laemmli sample buffer. c. Heat the samples at 70°C for 10 minutes. Avoid boiling , as this can cause membrane proteins to aggregate.

-

SDS-PAGE and Western Blotting: a. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. j. Capture the chemiluminescent signal using an imaging system.

Visualizations

Mechanism of Membrane Protein Solubilization by DTAB

Caption: DTAB monomers integrate into the lipid bilayer, leading to the extraction of the membrane protein into a soluble protein-DTAB micelle.

Experimental Workflow for Western Blotting of DTAB-Solubilized Membrane Proteins

Caption: Flowchart of the experimental procedure for Western blotting of membrane proteins solubilized with DTAB.

Example Signaling Pathway: GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are critical for cell signaling and are major drug targets.[3] Their analysis by Western blot requires effective solubilization.

Caption: Simplified GPCR signaling pathway. DTAB can be used to solubilize the GPCR from the membrane for Western blot analysis.

References

Application Notes and Protocols for DNA Extraction from Plant Tissue using Cationic Detergent Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular biology applications, including next-generation sequencing, genotyping, and the development of plant-derived therapeutics. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions.

To overcome these challenges, the use of a cationic detergent-based extraction buffer is a widely adopted and effective method. The most common and well-established of these is the Cetyltrimethylammonium Bromide (CTAB) buffer. This document provides a detailed protocol for DNA extraction from plant tissues using the CTAB method.

While the user's query specified DTAB (dodecyltrimethylammonium bromide), it is important to note that CTAB is the predominantly used reagent for this application. DTAB is a similar cationic detergent, differing from CTAB in the length of its hydrocarbon tail (12 carbons versus 16 for CTAB). This difference affects their self-aggregation properties. While some studies suggest that DTAB, or a combination of DTAB and CTAB, may be beneficial for certain "dirty" samples, the vast majority of optimized and published protocols rely on CTAB. Therefore, the following protocol is based on the robust and widely validated CTAB method.

Principle of the Method

The CTAB method is based on the ability of the cationic detergent CTAB to form complexes with nucleic acids in a low-salt environment. In the presence of a high salt concentration in the extraction buffer, CTAB forms complexes with polysaccharides and other cellular debris, which can then be removed. The DNA remains in solution and can subsequently be precipitated with alcohol. The protocol also incorporates reagents to break down the cell wall, denature proteins, and remove contaminating RNA.

Materials and Reagents

Reagents:

-

CTAB Extraction Buffer:

-

2% (w/v) Cetyltrimethylammonium bromide (CTAB)

-

100 mM Tris-HCl, pH 8.0

-

20 mM EDTA, pH 8.0

-

1.4 M NaCl

-

1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high phenolic content)

-

0.2% (v/v) β-mercaptoethanol (add fresh before use)

-

-

Chloroform:Isoamyl alcohol (24:1 v/v)

-

Isopropanol (ice-cold)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (10 mg/mL)

-

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

-

Liquid Nitrogen

Equipment:

-

Mortar and pestle

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Microcentrifuge

-

Water bath or heating block

-

Vortex mixer

-

Spectrophotometer (for DNA quantification)

-

Gel electrophoresis system

Experimental Protocol

-

Sample Preparation and Lysis:

-

Weigh out approximately 100-200 mg of fresh, young plant tissue. For dried tissue, use 20-50 mg.

-

Freeze the tissue in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

-

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol).

-

Vortex vigorously for 30 seconds to mix thoroughly.

-

Incubate the mixture in a water bath at 65°C for 30-60 minutes. Invert the tube every 10-15 minutes.

-

-

Purification:

-

After incubation, allow the sample to cool to room temperature.

-

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

-

Mix gently by inverting the tube for 5-10 minutes to form an emulsion.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into two phases.

-

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the interface containing cellular debris.

-

-

DNA Precipitation:

-

To the recovered aqueous phase, add 0.7 volumes of ice-cold isopropanol.

-

Mix gently by inverting the tube several times until a white, stringy DNA precipitate is visible.

-

Incubate at -20°C for at least 30 minutes to enhance precipitation.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

-

-

Washing and Resuspension:

-

Carefully decant the supernatant without disturbing the DNA pellet.

-

Wash the pellet by adding 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Decant the ethanol and air-dry the pellet for 10-15 minutes, or until the ethanol has evaporated. Do not over-dry the pellet, as this will make it difficult to resuspend.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer.

-

To remove any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

-

Store the DNA at -20°C.

-

Data Presentation

The yield and purity of extracted DNA can vary significantly depending on the plant species, tissue type, and the specific protocol modifications used. The following table summarizes representative data from various studies employing CTAB-based methods.

| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | Reference |

| Zea mays | Grains | Not specified | 1.6 - 2.0 | |

| Passiflora foetida | Leaf | 336 - 3564 | Not specified | [1] |

| Saccharum officinarum | Not specified | 119,300 ng/µl | 1.26 | [2] |

| Cymbopogon citratus | Not specified | 110,950 ng/µl | 0.887 | [2] |

| Various species | Seeds | 2.238 - 24.957 ηg/mg | >1.8 | [3] |

Note: A 260/280 ratio of ~1.8 is generally considered to indicate pure DNA. Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination.

Experimental Workflow

The following diagram illustrates the key steps in the DNA extraction protocol from plant tissue using the DTAB/CTAB buffer method.

Caption: Workflow for plant DNA extraction using the CTAB method.

Role of Key Buffer Components

-

CTAB (Cetyltrimethylammonium bromide): A cationic detergent that lyses cell membranes and forms complexes with polysaccharides, facilitating their removal.

-

Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to protect the DNA from degradation.

-

EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations like Mg2+, which are essential cofactors for DNases, thereby inhibiting their activity and protecting the DNA.[1]

-

NaCl (Sodium chloride): A high concentration of salt helps to remove polysaccharides and aids in the precipitation of DNA.

-

PVP (Polyvinylpyrrolidone): Binds to polyphenolic compounds, which can otherwise oxidize and damage the DNA. This is particularly important for plants rich in these secondary metabolites.

-

β-mercaptoethanol: A reducing agent that helps to denature proteins and inhibit the action of polyphenol oxidases.

References

Application of Dodecyltrimethylammonium Bromide (DTAB) in Gold Nanoparticle Synthesis and Stabilization

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dodecyltrimethylammonium bromide (DTAB) is a cationic surfactant that serves as an effective stabilizing agent in the synthesis of gold nanoparticles (AuNPs). Belonging to the quaternary ammonium (B1175870) salt family, DTAB plays a crucial role in controlling the size, shape, and stability of AuNPs during colloidal synthesis. Its function is analogous to the more commonly used cetyltrimethylammonium bromide (CTAB), offering a viable alternative with potentially lower cytotoxicity, a significant advantage for biomedical and drug delivery applications.

The primary mechanism by which DTAB stabilizes AuNPs is through electrostatic repulsion. The positively charged trimethylammonium headgroup of the DTAB molecule adsorbs onto the surface of the nascent gold nanoparticles. This forms a positively charged layer that prevents the aggregation of the nanoparticles through electrostatic repulsion between particles, ensuring a stable colloidal suspension. The hydrophobic dodecyl tail of the DTAB molecule extends into the aqueous medium.

The concentration of DTAB in the reaction mixture is a critical parameter that influences the final size and morphology of the AuNPs. By tuning the DTAB concentration, along with other reaction parameters such as temperature and the concentration of the reducing agent, it is possible to achieve fine control over the nanoparticle characteristics. This makes DTAB a versatile tool for researchers aiming to synthesize AuNPs with specific plasmonic properties for various applications, including diagnostics, imaging, and therapeutics.

Experimental Protocols

While specific, detailed protocols for the synthesis of spherical gold nanoparticles using DTAB are not as prevalent in the literature as those for CTAB, a common and reliable method such as the seed-mediated growth protocol can be readily adapted for use with DTAB. The chemical similarity between DTAB and CTAB allows for this substitution with minor adjustments.

Adaptable Protocol: Seed-Mediated Synthesis of DTAB-Stabilized Spherical Gold Nanoparticles

This protocol is adapted from established seed-mediated synthesis methods for CTAB-stabilized gold nanoparticles. Researchers should consider this as a starting point and may need to optimize the concentrations and conditions for their specific requirements.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (DTAB)

-

Sodium borohydride (B1222165) (NaBH₄)

-

L-Ascorbic acid

-

Deionized (DI) water (18.2 MΩ·cm)

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

Spectrophotometer (for UV-Vis analysis)

-

Transmission Electron Microscope (TEM) (for size and morphology analysis)

-

Dynamic Light Scattering (DLS) instrument (for size distribution and zeta potential measurement)

Procedure:

Part 1: Synthesis of Gold Seed Nanoparticles

-

Prepare a 0.2 M solution of DTAB in DI water.

-

In a clean glass vial, add 5 mL of the 0.2 M DTAB solution.

-

To this solution, add 5 mL of 0.5 mM HAuCl₄ solution.

-

While stirring vigorously, inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄ solution.

-

The solution color will rapidly change to brownish-yellow, indicating the formation of seed nanoparticles.

-

Continue stirring for 2 minutes and then keep the seed solution undisturbed at room temperature for at least 30 minutes before use.

Part 2: Growth of DTAB-Stabilized Gold Nanoparticles

-

Prepare a growth solution by adding 5 mL of 0.2 M DTAB solution to a clean glass vial.

-

To the growth solution, add 5 mL of 1 mM HAuCl₄.

-

Gently mix the solution, then add 70 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

-

Finally, add 12 µL of the prepared gold seed solution to the growth solution.

-

The solution color will gradually change, typically to a ruby red, over a period of 10-20 minutes as the spherical gold nanoparticles form.

-

Allow the reaction to proceed for at least 1 hour to ensure complete growth.

Characterization:

-

UV-Vis Spectroscopy: Measure the absorbance spectrum of the final colloidal solution. Spherical AuNPs typically exhibit a surface plasmon resonance (SPR) peak around 520 nm.

-

Transmission Electron Microscopy (TEM): Characterize the size, shape, and monodispersity of the synthesized AuNPs.

-

Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. The zeta potential should also be measured to confirm the positive surface charge and stability of the colloidal suspension.

Data Presentation

The following tables summarize typical quantitative data for gold nanoparticles synthesized using cationic surfactants. Note that the specific values can vary depending on the precise experimental conditions.

Table 1: Synthesis Parameters for Cationic Surfactant-Stabilized Gold Nanoparticles

| Parameter | Seed Solution | Growth Solution |

| Gold Precursor | HAuCl₄ | HAuCl₄ |

| Concentration | 0.25 mM | 0.5 mM |

| Cationic Surfactant | CTAB/DTAB | CTAB/DTAB |

| Concentration | 0.1 M | 0.1 M |

| Reducing Agent | NaBH₄ | Ascorbic Acid |

| Concentration | 10 mM | 0.1 M |

| Temperature | Room Temperature | Room Temperature |

Note: This table provides a general set of concentrations often used in seed-mediated synthesis. These can be adjusted to control nanoparticle size.

Table 2: Characterization of Cationic Surfactant-Stabilized Gold Nanoparticles

| Nanoparticle Property | Typical Value | Method of Analysis |

| Average Diameter | 10 - 50 nm | TEM |

| Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm | UV-Vis Spectroscopy |

| Zeta Potential | +30 to +60 mV | DLS |

| Polydispersity Index (PDI) | < 0.3 | DLS |

Note: The positive zeta potential confirms the presence of the cationic surfactant layer on the nanoparticle surface, contributing to their colloidal stability.

Mandatory Visualization

Caption: Workflow for the seed-mediated synthesis of DTAB-stabilized gold nanoparticles.

Caption: Electrostatic stabilization of a gold nanoparticle by DTAB molecules.

Application Notes: Dodecyltrimethylammonium Bromide (DTAB) in Micellar Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecyltrimethylammonium (B156365) bromide (DTAB) is a cationic quaternary ammonium (B1175870) surfactant widely utilized in various scientific and industrial applications.[1] Like other surfactants, DTAB molecules possess a hydrophilic head group and a hydrophobic tail. In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical or cylindrical aggregates called micelles.[2][3] This phenomenon is central to the field of micellar catalysis.

Micellar catalysis leverages these aggregates as nanoreactors to accelerate chemical reactions.[4][5] The core of the micelle provides a nonpolar microenvironment that can solubilize hydrophobic reactants, while the charged surface, or Stern layer, can attract and concentrate oppositely charged or polar reactants.[4] This colocalization of reactants within the micellar structure significantly increases the effective concentration and frequency of molecular collisions, leading to enhanced reaction rates.[5][6] DTAB, with its positively charged head group, is particularly effective in catalyzing reactions involving anionic or nucleophilic species. These application notes provide an overview of DTAB's properties, applications in catalysis, and detailed protocols for its use.

Physicochemical Properties of DTAB

The effectiveness of DTAB in micellar catalysis is dictated by its physicochemical properties, primarily the Critical Micelle Concentration (CMC). The CMC is the minimum surfactant concentration at which micelles begin to form and is influenced by factors such as temperature, solvent polarity, and the presence of electrolytes.[7][8]

| Property | Value | Conditions | Source |

| Critical Micelle Concentration (CMC) | 15.7 mM | In Water | |

| 15.0 mM | In Distilled Water | [7][9] | |

| 14.6 mM | At 298.15 K | [10] | |

| 8.1 mM | In PBS, pH 7.4 | ||

| Aggregation Number (N) | 55 | In Water at 25 °C | [11] |

| Microviscosity | 13.22 cP | In Water at 81 mM | [7] |

| Surface Tension at CMC (γ_cmc) | 37 mN/m | In Distilled Water | [7] |

Applications in Micellar Catalysis

DTAB micelles serve as versatile nanoreactors for a variety of organic and inorganic reactions. The cationic nature of the DTAB micellar surface plays a crucial role in its catalytic activity.

-

Accelerating Organic Reactions: The primary application of DTAB is to enhance the rate of organic reactions. By concentrating anionic nucleophiles at the positively charged micelle-water interface and simultaneously solubilizing a hydrophobic electrophile in the micellar core, DTAB can dramatically increase reaction rates. For example, studies on polymerization reactions have shown that forming a hexagonal liquid crystal phase with 20% DTAB can increase the maximum polymerization rate by about 40% compared to an isotropic phase with no DTAB.[12]

-

Nanoparticle Synthesis: Cationic surfactants like DTAB and its close analog Cetyltrimethylammonium Bromide (CTAB) are widely used as templates or stabilizing agents in the synthesis of nanoparticles.[13][14][15] The surfactant micelles can control the size, shape, and stability of the forming nanoparticles, which in turn influences their catalytic activity. For instance, CTAB-stabilized gold nanoparticles have been shown to be effective catalysts for the reduction of p-nitrophenol.[13][16]

-